molecular formula C8H14O2S2 B12112668 4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione

Katalognummer: B12112668
Molekulargewicht: 206.3 g/mol
InChI-Schlüssel: ZXGPNGGEESIOCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butylthio group attached to the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione typically involves the introduction of the tert-butylthio group to a thiophene precursor. One common method is the reaction of a thiophene derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to deprotonate the thiol group .

Industrial Production Methods

Industrial production of this compound may involve the reaction of isobutylene with hydrogen sulfide over a clay (silica alumina) catalyst to produce tert-butylthiol, which is then reacted with a thiophene derivative under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The tert-butylthio group can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modification of protein function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Tert-butylthio)-4,5-dihydrothiophene-1,1-dione is unique due to the combination of the tert-butylthio group and the thiophene ring, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and unique applications in various fields of research and industry.

Eigenschaften

Molekularformel

C8H14O2S2

Molekulargewicht

206.3 g/mol

IUPAC-Name

3-tert-butylsulfanyl-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C8H14O2S2/c1-8(2,3)11-7-4-5-12(9,10)6-7/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

ZXGPNGGEESIOCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC1CS(=O)(=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.